molecular formula C25H32N4O3S B4818329 ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(2-THIENYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(2-THIENYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4818329
M. Wt: 468.6 g/mol
InChI Key: SMAKKJNMXQXAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(2-THIENYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(2-THIENYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(2-THIENYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(2-THIENYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(2-THIENYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor, interfering with the enzyme’s ability to phosphorylate substrates, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(2-THIENYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its specific substituents, which confer distinct biological activities and chemical reactivity. These unique features make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-ethyl-2-oxo-6-phenyl-4-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3S/c1-3-29-21(18-28-14-12-27(13-15-28)17-20-11-8-16-33-20)22(24(30)32-4-2)23(26-25(29)31)19-9-6-5-7-10-19/h5-11,16,23H,3-4,12-15,17-18H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAKKJNMXQXAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CN3CCN(CC3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(2-THIENYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(2-THIENYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(2-THIENYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(2-THIENYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(2-THIENYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[4-(2-THIENYLMETHYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.